5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8-5-10(16-20-8)13(18)14-6-11-9-7-19-4-3-12(9)17(2)15-11/h5H,3-4,6-7H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPRJOKSLOWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C3=C2COCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- Molecular Formula : CHNO
- Molecular Weight : 355.4 g/mol
- CAS Number : 1797861-04-1
Synthesis
The synthesis of this compound typically involves the reaction between specific pyrazole derivatives and isoxazole carboxylic acids. The synthetic pathways often include multi-step reactions that are optimized for yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity across various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and Hep3B.
- Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Cell cycle arrest at the G2/M phase.
In a comparative study, the compound demonstrated significant cytotoxicity against Hep3B and MCF-7 cell lines with IC values lower than those of standard chemotherapeutics like doxorubicin, indicating a potentially safer profile for therapeutic use .
Antioxidant Activity
The compound also exhibits antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that it can scavenge free radicals effectively, suggesting its potential role in mitigating oxidative stress associated with cancer progression .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar isoxazole derivatives:
- Study on Isoxazole-Carboxamide Derivatives :
- Comparative Analysis with Doxorubicin :
Data Table: Biological Activity Overview
| Activity Type | Cell Line Tested | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 | Apoptosis induction |
| Anticancer | HepG2 | 8.55 | Cell cycle arrest |
| Antioxidant | N/A | 7.8 | Free radical scavenging |
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of compounds with similar structures. For instance, derivatives containing the pyrazole moiety have demonstrated notable inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation. Specifically, compounds structurally related to 5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide have shown:
- Inhibition of COX-1 and COX-2 : These enzymes are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced pain and inflammation. For example, a related compound exhibited an IC50 value for COX-2 inhibition as low as 0.01 µM, indicating strong potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Potential
The anticancer efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT116 | 0.39 | Doxorubicin |
| MCF7 | 0.46 | Doxorubicin |
| SW1990 | 0.03 | Doxorubicin |
These results suggest that compounds with a similar structure may possess significant anticancer activity by inhibiting key cellular pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have provided insights into the therapeutic potential of this compound:
- Study on Anti-inflammatory Activity : A recent study reported that a derivative exhibited an inhibition percentage of 62% against edema in animal models, significantly outperforming traditional anti-inflammatory medications .
- Anticancer Efficacy Assessment : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines; one compound showed an IC50 value of 1.962 µM against A549 cells . This highlights the potential for developing new cancer therapies based on this scaffold.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Core Structural Features and Substituent Effects The target compound’s uniqueness lies in its fused pyranopyrazole-isoxazole architecture. Key analogues include:
- Pyranopyrazole-oxazine hybrids (e.g., compound [2] in ) share the pyranopyrazole core but replace the isoxazole with an oxazine ring. The 4-methoxyphenyl group may enhance π-π stacking interactions in target binding, whereas the target compound’s isoxazole carboxamide could improve hydrogen-bonding capacity .
- Styrylisoxazoles () prioritize planar styryl groups for conjugation, favoring anti-inflammatory activity via COX/LOX inhibition.
- Estrone-derived isoxazoles () integrate steroid frameworks, targeting FSH receptors.
Pharmacokinetic and ADME Properties
highlights Swiss ADME predictions for isoxazole derivatives, noting that methyl and pyranopyrazole groups improve:
- Aqueous solubility (LogP ~2.1 vs. 3.5 for styrylisoxazoles ).
- Metabolic stability (resistance to CYP3A4 oxidation due to steric shielding).
- Blood-brain barrier penetration (low, due to carboxamide polarity) .
In contrast, estrone-derived analogues () may exhibit higher LogP values (~4.0) and hepatotoxicity risks due to steroidal metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
